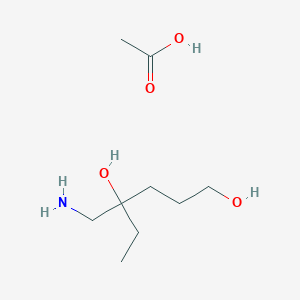
4-(Aminomethyl)-1,4-hexanediol acetate (salt)
概要
説明
The compound “4-(Aminomethyl)-1,4-hexanediol acetate (salt)” would likely be a derivative of hexanediol, which is a six-carbon chain diol, with an aminomethyl (–CH2NH2) group attached to the fourth carbon and an acetate group attached to one or both of the alcohol groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely involve a six-carbon chain as the backbone, with an aminomethyl group attached to the fourth carbon and an acetate group attached to one or both of the alcohol groups .Chemical Reactions Analysis
The compound, like other amines, could potentially undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
As an organic compound containing amine and acetate functional groups, this compound would likely be polar and capable of forming hydrogen bonds . Its solubility in water and other solvents would depend on the specific structure and the presence of other functional groups .科学的研究の応用
Synthesis and Pharmacological Activity
The aminomethylation reactions, involving compounds such as 4-(Aminomethyl)-1,4-hexanediol acetate (salt), have been conducted in acetic acid or a mixture of acetic acid with dioxane. Dihydrochlorides, which are related to 1,6-hexanediones, demonstrate stability as crystalline substances, confirming the potential for synthesizing stable compounds with pharmacological activity through aminomethylation processes. The structures of these synthesized compounds have been confirmed by IR and H NMR spectroscopic data, indicating their viability for further pharmacological study (Agababyan et al., 2002).
Diastereomeric Salts and Phase Diagrams
Research on diastereomeric salts of 2-aminomethyl-1,4-benzodioxane with mandelic acid has shown that these compounds form simple eutectics, with phase melting point diagrams revealing unique eutectic compositions. This work contributes to the understanding of the resolvability of diastereomeric mandelates through crystallization processes, highlighting the efficiency and attractiveness of this method for obtaining enantiomers of 2-aminomethyl-1,4-benzodioxane, important synthetic intermediates (Bolchi et al., 2013).
Polymer Precursors from Hexanediols
The conversion of 1,2,6-hexanetriol to 1,6-hexanediol, an important polymer precursor for the polyester industry, has been explored through various catalytic processes. This research demonstrates the potential for using bio-based platform chemicals, like 5-hydroxymethylfurfural, to synthesize valuable compounds for the polymer industry through environmentally friendly catalytic reactions (Buntara et al., 2012).
Nootropic Agents and Pyrrolidines
The transformation of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine into various carboxamides demonstrates the potential of these compounds as nootropic agents. This research highlights the synthesis and testing of these compounds for nootropic activity, expanding the possibilities for developing new therapeutic agents (Valenta et al., 1994).
作用機序
Target of Action
Similar compounds, such as quaternary ammonium salts, have been shown to exhibit a wide spectrum of antibacterial activity
Mode of Action
It’s worth noting that quaternary ammonium salts, which may share structural similarities, are known to interact with bacterial cell membranes, disrupting their structure and leading to cell death .
Biochemical Pathways
Related compounds such as quaternary ammonium salts are known to interfere with bacterial cell membrane integrity, which can disrupt various cellular processes .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds such as quaternary ammonium salts are known to exhibit antimicrobial activity, suggesting potential applications in the prevention or treatment of bacterial infections .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of the compound. For instance, it’s known that the pH of a solution can influence the stability of certain pharmaceutical salts .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
acetic acid;4-(aminomethyl)hexane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2.C2H4O2/c1-2-7(10,6-8)4-3-5-9;1-2(3)4/h9-10H,2-6,8H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCKHEYSUPFDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)(CN)O.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609395-96-1 | |
| Record name | 1,4-Hexanediol, 4-(aminomethyl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



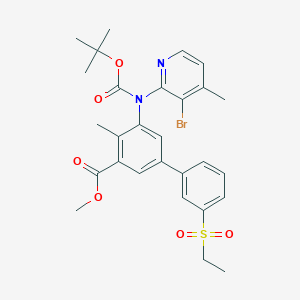
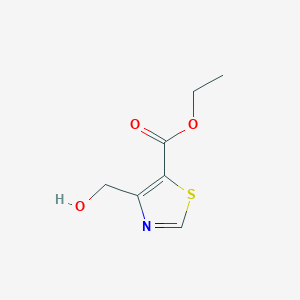
![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)
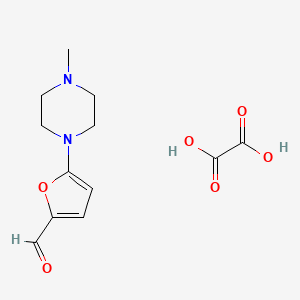
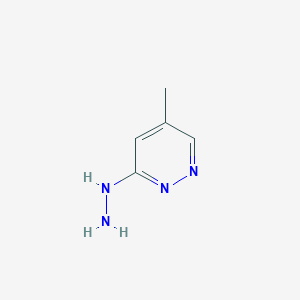
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3059916.png)
![Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B3059917.png)
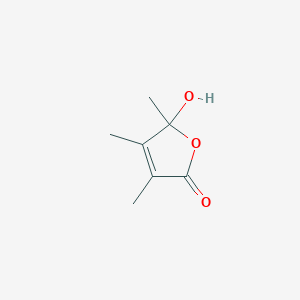
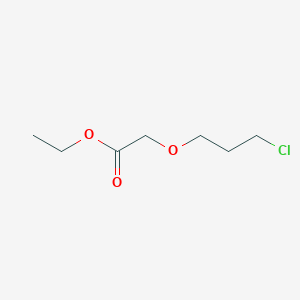
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B3059922.png)
![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid](/img/structure/B3059923.png)
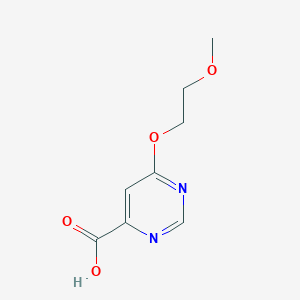
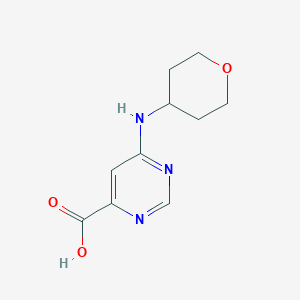
![(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B3059927.png)